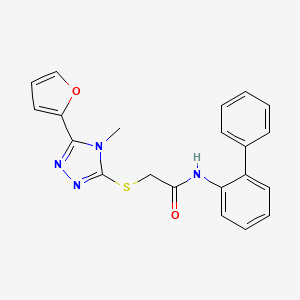![molecular formula C13H11BrN2O3S B12131195 (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-アセチル-2-[(4-ブロモフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテートは、その独特なチアゾール環構造を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
(2Z)-3-アセチル-2-[(4-ブロモフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテートの合成は、通常、適切な触媒の存在下で、4-ブロモアニリンとアセチルアセトンを縮合させることにより行われます。この反応は、中間体シッフ塩基の形成を経て進行し、その後環化してチアゾール環を形成します。反応条件には、通常、エタノールまたはメタノールなどの適切な溶媒中での還流が含まれ、環化プロセスを促進するために酢酸ナトリウムなどの塩基が添加されます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を大規模に行う場合がありますが、一貫した製品品質と収率を確保するために、連続フロー反応器を使用します。試薬添加と温度制御の自動化システムを使用すると、プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(2Z)-3-アセチル-2-[(4-ブロモフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテートは、次のようなさまざまな化学反応を起こすことができます。
酸化: チアゾール環は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: イミン基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元できます。
置換: フェニル環上の臭素原子は、適切な条件下で、アミンまたはチオールなどの他の求核剤と置換できます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: スルホキシドまたはスルホンを生成します。
還元: 対応するアミン誘導体を生成します。
置換: 置換フェニル誘導体を生成します。
科学研究の応用
(2Z)-3-アセチル-2-[(4-ブロモフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテートには、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌剤または抗癌剤としての可能性について調査されています。
医学: 薬理学的特性と潜在的な治療用途について調査されています。
産業: 導電性や蛍光など、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
(2Z)-3-アセチル-2-[(4-ブロモフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテートの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、生物系では、特定の酵素を阻害したり、DNAと相互作用したりして、抗菌作用または抗癌作用を示す可能性があります。正確な経路と分子標的は、特定の用途や状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
- (2Z)-3-アセチル-2-[(4-クロロフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテート
- (2Z)-3-アセチル-2-[(4-フルオロフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテート
- (2Z)-3-アセチル-2-[(4-ヨードフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテート
独自性
(2Z)-3-アセチル-2-[(4-ブロモフェニル)イミノ]-2,3-ジヒドロ-1,3-チアゾール-4-イルアセテートの独自性は、その臭素置換基にあります。これは、クロロ、フルオロ、またはヨードアナログと比較して、その反応性と相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- (2Z)-3-acetyl-2-[(4-chlorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-fluorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-iodophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
Uniqueness
The uniqueness of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate lies in its bromine substituent, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs
特性
分子式 |
C13H11BrN2O3S |
|---|---|
分子量 |
355.21 g/mol |
IUPAC名 |
[3-acetyl-2-(4-bromophenyl)imino-1,3-thiazol-4-yl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-8(17)16-12(19-9(2)18)7-20-13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3 |
InChIキー |
PRRHJMJAJBIRMM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=CSC1=NC2=CC=C(C=C2)Br)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide](/img/structure/B12131114.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12131117.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide](/img/structure/B12131132.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)
![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)


![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131163.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12131180.png)
